molecular formula C18H15N3O5 B2373084 (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1203259-48-6

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2373084
CAS No.: 1203259-48-6
M. Wt: 353.334
InChI Key: PUMKDJRGMHQJNM-UHFFFAOYSA-N
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Description

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate: is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2-hydroxybenzaldehyde derivatives with suitable reagents to form the benzofuran ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The benzofuran ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be used to modify the functional groups on the pyrazole and isoxazole rings.

  • Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents on the benzofuran ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often facilitated by strong bases or acids.

Major Products Formed

The major products formed from these reactions include oxidized benzofuran derivatives, reduced pyrazole and isoxazole derivatives, and various substituted benzofuran compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of benzofuran, isoxazole, and pyrazole rings Similar compounds include other benzofuran derivatives, isoxazole derivatives, and pyrazole derivatives

List of Similar Compounds

  • Benzofuran derivatives: : Compounds containing the benzofuran ring structure.

  • Isoxazole derivatives: : Compounds containing the isoxazole ring structure.

  • Pyrazole derivatives: : Compounds containing the pyrazole ring structure.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-methoxy-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-21-9-13(17(19-21)23-2)18(22)24-10-12-8-16(26-20-12)15-7-11-5-3-4-6-14(11)25-15/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMKDJRGMHQJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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